molecular formula C11H9NO B3352765 2(1H)-Quinolinone, 3-ethenyl- CAS No. 50779-76-5

2(1H)-Quinolinone, 3-ethenyl-

Cat. No.: B3352765
CAS No.: 50779-76-5
M. Wt: 171.19 g/mol
InChI Key: DXWDVHRXEIKSBE-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-ethenyl- is an organic compound that belongs to the quinolinone family Quinolinones are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring The 3-ethenyl derivative of 2(1H)-quinolinone is characterized by the presence of an ethenyl group (vinyl group) attached to the third position of the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-quinolinone, 3-ethenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with acrolein in the presence of a base can lead to the formation of the desired quinolinone derivative. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods: Industrial production of 2(1H)-quinolinone, 3-ethenyl- often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise control of temperature and pressure. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Quinolinone, 3-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinolinone ring can be reduced to form dihydroquinolinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinolinone carboxylic acids.

    Reduction: Formation of dihydroquinolinone derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated quinolinone derivatives.

Scientific Research Applications

2(1H)-Quinolinone, 3-ethenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2(1H)-quinolinone, 3-ethenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, or signal transduction. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

    2(1H)-Quinolinone: The parent compound without the ethenyl group.

    3-Methyl-2(1H)-quinolinone: A derivative with a methyl group instead of an ethenyl group.

    4-Hydroxy-2(1H)-quinolinone: A derivative with a hydroxyl group at the fourth position.

Comparison:

    Uniqueness: The presence of the ethenyl group in 2(1H)-quinolinone, 3-ethenyl- imparts unique reactivity and potential biological activity compared to its analogs. The ethenyl group can participate in additional chemical reactions, such as polymerization or cross-linking, which are not possible with the methyl or hydroxyl derivatives.

    Reactivity: The ethenyl group makes the compound more reactive towards electrophilic addition reactions, providing opportunities for further functionalization.

Properties

IUPAC Name

3-ethenyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h2-7H,1H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWDVHRXEIKSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494343
Record name 3-Ethenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50779-76-5
Record name 3-Ethenyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50779-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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